

Spectroscopic Comparison: 2-(4-bromophenyl)aniline and its Intramolecular Cyclization Product

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Compound of Interest

Compound Name: 2-(4-bromophenyl)aniline

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A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic differences between the starting material **2-(4-bromophenyl)aniline** and its cyclized product, 3-bromocarbazole, formed via an intramolecular Buchwald-Hartwig amination.

This guide provides a comprehensive comparison of the spectroscopic data for the biaryl amine starting material, **2-(4-bromophenyl)aniline**, and its corresponding intramolecularly cyclized product, 3-bromocarbazole. The transformation, a palladium-catalyzed intramolecular Buchwald-Hartwig amination, results in the formation of a rigid, planar carbazole core from a more flexible biaryl system. These distinct structural differences are clearly reflected in their respective spectroscopic signatures, providing a valuable tool for reaction monitoring and product characterization.

Data Presentation: Spectroscopic Data Summary

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry for both the starting material and the product.

Table 1: ^1H NMR Data (CDCl₃, 400 MHz)

Compound	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
2-(4-bromophenyl)aniline	7.45 - 7.35	m	-	Ar-H
	7.25 - 7.15	m	-	Ar-H
	6.90 - 6.80	m	-	Ar-H
	5.50 (broad s)	s	-	NH ₂
3-bromocarbazole[1]	8.12	d	1.8	H4
	8.08	d	7.8	H5
	7.55	dd	8.5, 1.8	H2
	7.49	d	8.1	H8
	7.45 - 7.38	m	-	H1, H6
	7.25	ddd	8.1, 7.1, 1.1	H7
	8.15 (broad s)	s	-	NH

Table 2: ¹³C NMR Data (CDCl₃, 101 MHz)

Compound	Chemical Shift (δ , ppm)
2-(4-bromophenyl)aniline	144.9, 140.4, 132.0, 131.0, 129.5, 128.8, 124.9, 121.8, 118.9, 115.6
3-bromocarbazole[2]	139.9, 138.9, 128.6, 126.3, 124.0, 122.9, 121.2, 120.5, 119.8, 112.5, 111.3, 111.1

Table 3: Infrared (IR) Spectroscopy Data

Compound	Key Absorptions (cm ⁻¹)	Assignment
2-(4-bromophenyl)aniline	~3450, ~3360	N-H stretching (asymmetric & symmetric)
~3050	C-H stretching (aromatic)	
~1620	N-H bending (scissoring)	
~1500, ~1470	C=C stretching (aromatic)	
~1070	C-Br stretching	
3-bromocarbazole[3]	~3430	N-H stretching
~3050	C-H stretching (aromatic)	
~1600, ~1450	C=C stretching (aromatic)	
~1050	C-Br stretching	

Table 4: Mass Spectrometry Data

Compound	m/z (relative intensity %)	Interpretation
2-(4-bromophenyl)aniline	249/247 (M ⁺ , ~1:1)	Molecular ion peak (presence of one Br atom)
168	[M - Br] ⁺	
92	[C ₆ H ₆ N] ⁺	
3-bromocarbazole[1]	247/245 (M ⁺ , ~1:1)	Molecular ion peak (presence of one Br atom)
166	[M - Br] ⁺	
139	[C ₁₂ H ₇ N - H] ⁺	

Experimental Protocols

Synthesis of 3-bromocarbazole via Intramolecular Buchwald-Hartwig Amination

This protocol is adapted from general procedures for Buchwald-Hartwig amination reactions.

Materials:

- **2-(4-bromophenyl)aniline**
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
- Sodium tert-butoxide (NaOtBu)
- Anhydrous toluene

Procedure:

- To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add **2-(4-bromophenyl)aniline** (1.0 eq), $\text{Pd}(\text{OAc})_2$ (0.02 eq), and XPhos (0.04 eq).
- Add anhydrous toluene to the flask.
- In a separate flask, dissolve sodium tert-butoxide (1.4 eq) in anhydrous toluene.
- Slowly add the sodium tert-butoxide solution to the reaction mixture at room temperature.
- Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with ethyl acetate (3 x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-bromocarbazole.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

- Dissolve approximately 5-10 mg of the sample (starting material or product) in ~0.6 mL of deuterated chloroform (CDCl₃).
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer at room temperature.
- Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (CHCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy:

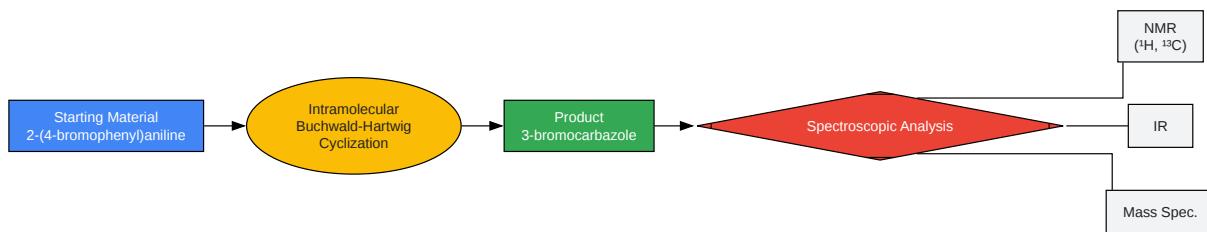
- Acquire the IR spectrum of the solid sample using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.
- Place a small amount of the solid sample directly onto the ATR crystal.
- Record the spectrum in the range of 4000-400 cm⁻¹.
- Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) between samples.

Mass Spectrometry:

- Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or dichloromethane).
- Analyze the sample using a mass spectrometer with an electron ionization (EI) source.
- Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and subsequent spectroscopic analysis.



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Caption: Experimental workflow for the synthesis and analysis.

This guide provides a foundational understanding of the spectroscopic changes that occur during the intramolecular cyclization of **2-(4-bromophenyl)aniline** to 3-bromocarbazole. The provided data and protocols can be utilized for the efficient monitoring and characterization of this and similar chemical transformations.

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